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Introduction
ATTO 590 is a fluorescent dye belonging to the rhodamine family, known for its strong

absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2]

These characteristics make it a versatile tool in a wide array of fluorescence-based

applications, including single-molecule detection, high-resolution microscopy, and flow

cytometry.[2][3] A key feature of ATTO 590 is its fluorescence lifetime of approximately 3.7

nanoseconds, which is sensitive to its molecular environment.[1] This property makes it an

ideal probe for fluorescence lifetime measurements, enabling researchers to study molecular

interactions, conformational changes, and the cellular microenvironment in a quantitative

manner.

This technical guide provides an in-depth overview of the applications of ATTO 590 in

fluorescence lifetime measurements, with a focus on Förster Resonance Energy Transfer

(FRET) and Fluorescence Lifetime Imaging Microscopy (FLIM). It includes detailed

experimental protocols, quantitative data, and visualizations to aid researchers in designing

and implementing their own experiments.
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A thorough understanding of the photophysical properties of ATTO 590 is essential for its

effective use in fluorescence lifetime applications. The key parameters are summarized in the

table below.

Property Value Reference(s)

Absorption Maximum (λabs) 593 - 594 nm [1]

Emission Maximum (λem) 622 - 624 nm [1]

Molar Extinction Coefficient

(εmax)
120,000 M-1cm-1 [1]

Fluorescence Quantum Yield

(ΦF)
~80% in aqueous solution [1]

Fluorescence Lifetime (τ) ~3.7 ns in aqueous solution [1]

Applications in Fluorescence Lifetime
Measurements
The sensitivity of ATTO 590's fluorescence lifetime to its local environment makes it a powerful

tool for various advanced fluorescence microscopy techniques.

Förster Resonance Energy Transfer (FRET)
FRET is a non-radiative energy transfer process between two fluorophores, a donor and an

acceptor, when they are in close proximity (typically 1-10 nm). The efficiency of FRET is

inversely proportional to the sixth power of the distance between the donor and acceptor,

making it a "spectroscopic ruler" for measuring molecular distances. When FRET occurs, the

fluorescence lifetime of the donor fluorophore is reduced. By measuring this change in lifetime,

researchers can quantify FRET efficiency and, consequently, the distance between the labeled

molecules.

ATTO 590 can act as either a donor or an acceptor in FRET pairs. Its spectral properties make

it a suitable partner for a variety of other fluorophores.
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Donor Acceptor Förster Radius (R0) in Å

ATTO 550 ATTO 590 61

ATTO 565 ATTO 590 63

ATTO 590 ATTO 620 60

ATTO 590 ATTO 647N 62

ATTO 590 ATTO 680 53

mTurquoise2 ATTO 590 59

Note: The Förster radius (R0) is the distance at which FRET efficiency is 50%. These values

are calculated assuming random orientation of the dye molecules and a refractive index of 1.33

for water.

The following diagram illustrates a typical workflow for a FRET experiment to study protein-

protein interactions using ATTO 590.
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Workflow for a protein-protein interaction FRET study.

Fluorescence Lifetime Imaging Microscopy (FLIM)
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FLIM is a powerful imaging technique that creates an image based on the fluorescence lifetime

of the fluorophore at each pixel. Unlike intensity-based imaging, FLIM is independent of

fluorophore concentration and excitation intensity, making it a more robust and quantitative

method. The fluorescence lifetime of a probe like ATTO 590 can be affected by various

environmental factors, including pH, ion concentration, viscosity, and molecular binding. This

sensitivity allows FLIM to be used for a wide range of cellular sensing applications.

The diagram below outlines a general workflow for a FLIM experiment to probe the cellular

microenvironment using ATTO 590.
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General workflow for a cellular FLIM experiment.

Detailed Experimental Protocols
Protein Labeling with ATTO 590 NHS-Ester (Amine-
reactive)
This protocol is suitable for labeling proteins with primary amine groups, such as the N-

terminus or the side chain of lysine residues.[3][4]

Materials:

Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 2-10

mg/mL.

ATTO 590 NHS-ester.

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reaction buffer: 100 mM sodium bicarbonate, pH 8.3.
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Purification column (e.g., Sephadex G-25) or dialysis equipment.

Procedure:

Prepare the protein solution: Ensure the protein is in an amine-free buffer at the desired

concentration. If necessary, perform a buffer exchange.

Prepare the dye stock solution: Immediately before use, dissolve the ATTO 590 NHS-ester in

DMF or DMSO to a concentration of 10 mg/mL.

Labeling reaction:

Add the reaction buffer to the protein solution to a final concentration of 100 mM sodium

bicarbonate.

Add the dye stock solution to the protein solution. A typical starting point is a 10-fold molar

excess of dye to protein. The optimal ratio may need to be determined empirically.

Incubate the reaction for 1 hour at room temperature, protected from light.

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion

chromatography column or dialysis.

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of

the labeled protein at 280 nm and 594 nm.

Oligonucleotide Labeling with ATTO 590
This protocol describes the labeling of an amine-modified oligonucleotide with ATTO 590 NHS-

ester.[3]

Materials:

Amine-modified oligonucleotide.

ATTO 590 NHS-ester.

Anhydrous DMSO.
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Labeling buffer: 0.1 M sodium carbonate buffer, pH 9.0.

Purification system (e.g., HPLC).

Procedure:

Prepare the oligonucleotide solution: Dissolve the amine-modified oligonucleotide in the

labeling buffer.

Prepare the dye stock solution: Dissolve the ATTO 590 NHS-ester in DMSO.

Labeling reaction: Add the dye stock solution to the oligonucleotide solution and incubate at

room temperature for 2-4 hours in the dark.

Purification: Purify the labeled oligonucleotide using reverse-phase HPLC to separate the

labeled product from the unlabeled oligonucleotide and free dye.

Case Study: GPCR Signaling Pathway Analysis
Fluorescence lifetime-based techniques are powerful tools for dissecting the complexities of G

protein-coupled receptor (GPCR) signaling. FRET and FLIM can be used to monitor receptor

dimerization, ligand binding, and the activation of downstream signaling molecules in real-time

and with high spatial resolution in living cells.[5][6]

The following diagram illustrates a simplified GPCR signaling cascade that can be studied

using ATTO 590-based FRET biosensors. For instance, a biosensor for cAMP could be created

by flanking a cAMP-binding domain with a FRET donor and ATTO 590 as the acceptor. Binding

of cAMP would induce a conformational change, altering the FRET efficiency and thus the

donor's fluorescence lifetime.
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Simplified GPCR signaling pathway amenable to FRET analysis.
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Quantitative Data Summary
The fluorescence lifetime of ATTO 590 can be influenced by its environment. The following

table summarizes some reported lifetime values in different contexts.

Environment Fluorescence Lifetime (ns) Reference(s)

Aqueous Buffer ~3.7 [1]

Ethanol
Not specified, but quantum

yield is higher (90%)

Conjugated to Tryptophan

(exciplex formation)
5.6

Note: The fluorescence lifetime can vary depending on the specific conjugation site and the

local environment of the dye on the biomolecule.

Conclusion
ATTO 590 is a robust and versatile fluorescent probe for a variety of fluorescence lifetime-

based applications. Its favorable photophysical properties, including a long fluorescence

lifetime and high quantum yield, make it an excellent choice for quantitative studies of

molecular interactions and cellular processes. By leveraging FRET and FLIM techniques with

ATTO 590, researchers in cell biology, drug discovery, and related fields can gain deeper

insights into the dynamic nature of biological systems. The detailed protocols and data

provided in this guide serve as a valuable resource for designing and executing successful

experiments using this powerful fluorescent tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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